molecular formula C3H12Cl2N2O2 B1370230 1,3-Diaminoacetone dihydrochloride monohydrate CAS No. 207226-24-2

1,3-Diaminoacetone dihydrochloride monohydrate

Cat. No.: B1370230
CAS No.: 207226-24-2
M. Wt: 179.04 g/mol
InChI Key: NWGWIZCBVTVWAW-UHFFFAOYSA-N
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Description

1,3-Diaminoacetone dihydrochloride monohydrate is a chemical compound with the molecular formula H₂NCH₂COCH₂NH₂·2HCl·H₂O. It is a crystalline solid that is often used in various chemical and biological research applications. The compound is known for its unique properties, including its ability to form stable complexes with various metal ions and its reactivity with different chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminoacetone dihydrochloride monohydrate can be synthesized through several methods. One common method involves the reaction of 1,3-dichloroacetone with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 1,3-Dichloroacetone

    Reagent: Ammonia or an amine

    Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 0-5°C, to prevent side reactions.

The product is then purified through crystallization to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

1,3-Diaminoacetone dihydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation

The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction

The ketone group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution

The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles. For example, the reaction with alkyl halides can lead to the formation of N-alkylated derivatives.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and N-alkylated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Diaminoacetone dihydrochloride monohydrate has a wide range of applications in scientific research:

Chemistry

    Complexation Studies: The compound is used to study the formation of metal complexes, which are important in understanding coordination chemistry.

    Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, including oxazoles and oxazolones.

Biology

    Enzyme Inhibition Studies: The compound is used to investigate the inhibition of enzymes that interact with amine groups.

    Protein Modification: It is employed in the modification of proteins through amine-reactive chemistry.

Medicine

    Drug Development: this compound is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Biomarker Studies: It is used in the development of biomarkers for various diseases.

Industry

    Catalysis: The compound is used as a ligand in catalytic processes, enhancing the efficiency of certain chemical reactions.

    Material Science: It is involved in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-diaminoacetone dihydrochloride monohydrate involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets enzymes and proteins that have reactive sites for amine groups.

    Pathways Involved: It can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modify protein structures through covalent bonding with amine-reactive residues.

Comparison with Similar Compounds

1,3-Diaminoacetone dihydrochloride monohydrate can be compared with other similar compounds, such as:

    1,3-Diamino-2-propanol: This compound has similar amine groups but differs in its hydroxyl group, which affects its reactivity and applications.

    1,3-Dichloroacetone: While this compound is a precursor in the synthesis of this compound, it has different chemical properties and reactivity due to the presence of chlorine atoms.

    3,5-Diaminobenzoic Acid: This compound contains amine groups but is structurally different due to the aromatic ring, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its combination of amine and ketone groups, which provide versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

1,3-diaminopropan-2-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWIZCBVTVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597912
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-24-2
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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